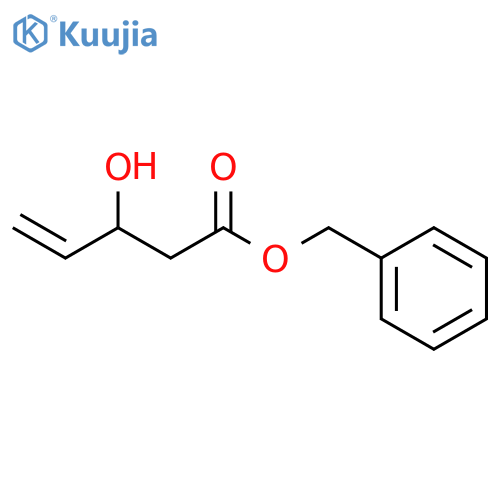

Cas no 595569-36-1 (4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER)

4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER 化学的及び物理的性質

名前と識別子

-

- 4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER

- Phenylmethyl 3-hydroxy-4-pentenoate

- 595569-36-1

- 4-Pentenoic acid, 3-hydroxy-, phenylmethyl ester

-

- インチ: InChI=1S/C12H14O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2

- InChIKey: QTJDTLINBPPYKW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 206.094294304Da

- どういたいしつりょう: 206.094294304Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.5Ų

4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604784-5g |

Phenylmethyl 3-hydroxy-4-pentenoate; . |

595569-36-1 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB604784-250mg |

Phenylmethyl 3-hydroxy-4-pentenoate; . |

595569-36-1 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB604784-1g |

Phenylmethyl 3-hydroxy-4-pentenoate; . |

595569-36-1 | 1g |

€659.60 | 2024-07-19 |

4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER 関連文献

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTERに関する追加情報

Comprehensive Guide to 4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER (CAS No. 595569-36-1): Properties, Applications, and Market Insights

4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER (CAS No. 595569-36-1) is a specialized organic compound with a unique molecular structure that combines a pentenoic acid backbone with a hydroxyl group and a phenylmethyl ester moiety. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, fragrance synthesis, and specialty chemicals. Researchers and industry professionals are increasingly exploring its potential as a building block for bioactive molecules and high-value derivatives.

The growing interest in 3-hydroxy-4-pentenoic acid phenylmethyl ester aligns with current trends in green chemistry and sustainable synthesis. Many users searching for this compound inquire about its biodegradability, synthetic pathways, and potential as a safer alternative to traditional reagents. Its structural features make it particularly valuable for creating chiral intermediates, a hot topic in asymmetric synthesis and drug development circles.

From a chemical perspective, 4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER exhibits several notable characteristics. The presence of both hydroxyl and ester functional groups on the pentenoic acid chain creates opportunities for diverse chemical transformations. This has led to its exploration in click chemistry applications, another trending area in modern organic synthesis. The compound's molecular weight of 192.21 g/mol and specific stereochemistry contribute to its unique reactivity profile.

In pharmaceutical research, CAS 595569-36-1 has shown promise as a precursor for various therapeutic agents. Its structure allows for the development of novel anti-inflammatory compounds and enzyme inhibitors, addressing the increasing demand for targeted therapies. Recent patent literature reveals growing interest in using this chemical entity for developing treatments for metabolic disorders, responding to the global health focus on diabetes and obesity management.

The fragrance industry has also taken notice of phenylmethyl 3-hydroxy-4-pentenoate, with its potential to contribute to novel scent profiles. As consumers increasingly seek unique and sustainable fragrance options, this compound's ester characteristics make it valuable for creating fresh, fruity, or floral notes. This application aligns with the clean beauty movement and the shift toward bio-based ingredients in personal care formulations.

From a market perspective, the availability of 4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER remains limited to specialized chemical suppliers, reflecting its status as a premium building block. Current pricing trends indicate steady demand from research institutions and specialty chemical manufacturers. The compound's synthesis typically involves multi-step organic reactions, with recent advances focusing on catalytic methods to improve yield and sustainability.

Quality control for 595569-36-1 requires precise analytical methods, with HPLC and GC-MS being commonly employed techniques. Purity specifications typically exceed 95% for research-grade material, with chiral purity becoming increasingly important for pharmaceutical applications. Storage recommendations generally suggest cool, dry conditions in amber glass containers to maintain stability.

Looking forward, the potential applications of 3-hydroxy-4-pentenoic acid phenylmethyl ester continue to expand. Its compatibility with biocatalytic transformations makes it particularly interesting for green chemistry initiatives. Researchers are also investigating its use in polymer chemistry, where its dual functionality could enable novel biodegradable materials - a response to the growing emphasis on circular economy principles in materials science.

For laboratories working with CAS 595569-36-1, proper handling procedures should be followed despite its non-hazardous classification. While not considered highly dangerous, standard laboratory precautions including proper ventilation and personal protective equipment are recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed handling instructions that should be reviewed prior to use.

The scientific literature surrounding 4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER has grown steadily in recent years, with particular focus on its stereoselective reactions. This reflects the broader chemical industry's shift toward enantioselective synthesis methods. Several recent publications have highlighted its utility in constructing complex molecular architectures with high optical purity.

In conclusion, 595569-36-1 represents an interesting case study in specialty chemical development. Its combination of reactive functional groups and chiral center offers numerous possibilities for innovation across multiple industries. As research continues to uncover new applications and synthetic methods, this compound is likely to maintain its position as a valuable tool for chemists exploring the frontiers of molecular design and sustainable chemistry solutions.

595569-36-1 (4-PENTENOIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER) 関連製品

- 38712-49-1(3,6-dichloro-4-hydrazinylpyridazine)

- 1824274-89-6(4-Bromo-3-fluoro-2-iodobenzaldehyde)

- 2248408-09-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate)

- 29124-03-6(ethyl 2-(methoxymethyl)cyclopropane-1-carboxylate)

- 135070-65-4([1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-)

- 2641336-14-1(methyl 3-chloro-6-methoxy-5H-pyrido[4,3-b]indole-8-carboxylate)

- 76460-93-0(Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate))

- 62290-44-2(Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-)

- 478081-39-9((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)

- 2248272-85-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate)